molecular formula C13H22O4 B12809688 Bis(2-methylpropyl) 2-methylidenebutanedioate CAS No. 56525-14-5

Bis(2-methylpropyl) 2-methylidenebutanedioate

Cat. No.: B12809688
CAS No.: 56525-14-5
M. Wt: 242.31 g/mol
InChI Key: JYMCPGMXHKUZGC-UHFFFAOYSA-N
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Description

Diisobutyl itaconate is an ester derivative of itaconic acid, a naturally occurring dicarboxylic acid. It is a colorless, oily liquid with a faint odor. This compound is gaining attention due to its potential applications in various fields, including polymer chemistry and materials science. Diisobutyl itaconate is valued for its ability to undergo polymerization and copolymerization, making it a versatile monomer for producing biobased polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutyl itaconate can be synthesized through the esterification of itaconic acid with isobutyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The reaction temperature is usually maintained between 90 and 130 degrees Celsius, and the reaction time ranges from 2 to 8 hours .

Industrial Production Methods

In industrial settings, the production of diisobutyl itaconate often involves the use of a high-efficiency catalysis-polymerization inhibition system. This system includes a strong acid ion exchange resin as the catalyst and hydroquinone as the polymerization inhibitor. This method offers advantages such as shorter reaction times, lower energy consumption, and higher selectivity, resulting in a purer product with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions

Diisobutyl itaconate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diisobutyl itaconate has a wide range of applications in scientific research:

Mechanism of Action

Diisobutyl itaconate exerts its effects primarily through its ability to undergo polymerization and copolymerization. The ester groups in its structure allow it to form strong covalent bonds with other monomers, resulting in polymers with desirable mechanical properties. Additionally, its biobased nature makes it an attractive alternative to traditional petroleum-based monomers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisobutyl itaconate is unique due to its specific ester groups, which impart distinct properties to the resulting polymers. Its ability to form biobased polymers with high mechanical strength and environmental sustainability sets it apart from other similar compounds .

Properties

CAS No.

56525-14-5

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

bis(2-methylpropyl) 2-methylidenebutanedioate

InChI

InChI=1S/C13H22O4/c1-9(2)7-16-12(14)6-11(5)13(15)17-8-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

JYMCPGMXHKUZGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC(=C)C(=O)OCC(C)C

Origin of Product

United States

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